2,2-difluoro-1-isocyanatopropane
CAS No.: 2649017-43-4
Cat. No.: VC11486407
Molecular Formula: C4H5F2NO
Molecular Weight: 121.09 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2649017-43-4 |
---|---|
Molecular Formula | C4H5F2NO |
Molecular Weight | 121.09 g/mol |
IUPAC Name | 2,2-difluoro-1-isocyanatopropane |
Standard InChI | InChI=1S/C4H5F2NO/c1-4(5,6)2-7-3-8/h2H2,1H3 |
Standard InChI Key | AITXOIJGDDQEOX-UHFFFAOYSA-N |
Canonical SMILES | CC(CN=C=O)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 2,2-difluoro-1-isocyanatopropane features a central carbon atom bonded to a difluoromethyl group (-CF₂), an isocyanate group (-NCO), and a methyl group (-CH₃). The fluorine atoms impart significant electronegativity, enhancing the compound’s stability and reactivity. The isocyanate group, a hallmark of this chemical class, enables nucleophilic addition reactions with alcohols, amines, and water, forming urethanes, ureas, and carbamic acids, respectively.
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS No. | 2649017-43-4 |
Molecular Formula | C₄H₅F₂NO |
Molecular Weight | 121.09 g/mol |
IUPAC Name | 2,2-Difluoro-1-isocyanatopropane |
Purity | 95% |
Predicted CCS (Ų) | 134.2 (Nitrogen collision) |
The compound’s linear geometry and fluorine substituents reduce steric hindrance, facilitating interactions in polymerization and cross-linking reactions.
Spectroscopic and Computational Data
Infrared (IR) spectroscopy of 2,2-difluoro-1-isocyanatopropane would reveal a strong absorption band near 2270 cm⁻¹, characteristic of the isocyanate group’s asymmetric stretching vibration. Nuclear magnetic resonance (NMR) spectroscopy would show distinct signals for the fluorine atoms (δ ~ -120 ppm in ¹⁹F NMR) and the methyl group (δ ~ 1.2 ppm in ¹H NMR). Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, reflecting its polar nature.
Synthesis and Manufacturing
Advanced Methodologies
Recent advancements in organofluorine chemistry suggest potential for palladium-catalyzed C–H amination or fluorination reactions to introduce fluorine atoms post-synthesis. For instance, methodologies described in the synthesis of azetidine scaffolds—a class of strained nitrogen heterocycles—could be adapted to optimize stereochemical control in fluorinated isocyanates . Such approaches might involve:
-
Intermolecular Cyclization: Using fluorinated aldehydes and amines to form imine intermediates.
-
Electrophilic Fluorination: Introducing fluorine via reagents like Selectfluor®.
Industrial and Research Applications
Polyurethane and Polymer Chemistry
The compound’s isocyanate group is pivotal in polyurethane production, where it reacts with polyols to form urethane linkages. The fluorine atoms enhance thermal stability (up to 200°C) and chemical resistance, making it suitable for high-performance coatings and adhesives.
Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Isocyanates
Property | 2,2-Difluoro-1-Isocyanatopropane | Isopropyl Isocyanate |
---|---|---|
Thermal Stability (°C) | 200 | 150 |
Hydrolytic Resistance | High | Moderate |
Reactivity with Water | Slow | Rapid |
Pharmaceutical and Analytical Chemistry
In drug discovery, fluorinated isocyanates serve as derivatization agents to enhance the detectability of secondary alcohols in stereoisomeric analysis. Their electron-withdrawing fluorine atoms improve chromatographic resolution in mass spectrometry and HPLC . Additionally, the compound’s potential role in synthesizing bicyclic N-heterocycles—a focus of recent medicinal chemistry research—could enable access to novel bioactive scaffolds .
Future Directions and Research Gaps
Despite its promise, critical gaps remain in understanding 2,2-difluoro-1-isocyanatopropane’s environmental impact and long-term stability. Future studies should prioritize:
-
Eco-Toxicological Assessments: Degradation pathways and bioaccumulation potential.
-
Catalytic Synthesis: Developing phosgene-free routes to improve sustainability.
-
Polymer Blends: Exploring synergies with silicone or epoxy resins for aerospace applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume